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Compound of Interest

Compound Name: 6-Bromonicotinaldehyde

Cat. No.: B016785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 6-
Bromonicotinaldehyde, a key building block in the development of novel pharmaceuticals and

other functional materials.[1] This document details established synthetic methodologies,

experimental protocols, and purification techniques, presenting quantitative data in a clear,

tabular format for ease of comparison. Visual diagrams generated using Graphviz are included

to illustrate experimental workflows.

Introduction
6-Bromonicotinaldehyde (CAS No: 149806-06-4) is a substituted pyridine derivative featuring

a bromine atom at the 6-position and an aldehyde group at the 3-position.[1][2] This unique

arrangement of functional groups makes it a versatile intermediate in organic synthesis. The

aldehyde allows for a variety of transformations, including nucleophilic additions and reductive

aminations, while the bromo-substituent is amenable to cross-coupling reactions, enabling the

construction of complex molecular architectures.[1] Consequently, 6-Bromonicotinaldehyde is

a valuable precursor for the synthesis of a wide range of biologically active molecules.
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Property Value Reference

Molecular Formula C₆H₄BrNO [1][2]

Molecular Weight 186.01 g/mol [2]

Appearance
Pale yellow to white crystalline

solid
[3]

Melting Point 58-60 °C [3]

Boiling Point 225-227 °C [3]

Purity (typical) ≥ 98% (HPLC) [3]

Synthesis of 6-Bromonicotinaldehyde
Several synthetic routes to 6-Bromonicotinaldehyde have been reported. The following

sections detail two effective methods: a multi-step synthesis from a substituted aminopyridine

and a synthesis via a Grignard reaction.

Method 1: Multi-step Synthesis from 2-Amino-5-
methylpyridine
This method involves a three-step sequence starting from 2-Amino-5-methylpyridine: (1)

Sandmeyer-type reaction to introduce the bromine atom, (2) free-radical bromination of the

methyl group, and (3) conversion of the resulting benzylic bromide to the aldehyde.

Experimental Protocol:

Step 1: Synthesis of 2-Bromo-5-methylpyridine

In a 1 L round-bottom flask, add 2-amino-5-methylpyridine (31 g, 286.6 mmol) to a stirred

solution of 48% hydrobromic acid (170 mL).

Cool the mixture to -10 °C in an ice-salt bath.

Slowly add bromine (40 mL) dropwise over 40 minutes, maintaining the internal temperature

at or below -5 °C.
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Stir the resulting orange mixture for an additional 1.5 hours at -5 °C.

In a separate beaker, prepare a solution of sodium nitrite (55 g, 779.2 mmol) in water (70

mL).

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is

maintained at -10 °C.

Stir the reaction mixture for another 1.5 hours at this temperature.

Slowly add a pre-cooled solution of sodium hydroxide (200 g in 200 mL of water) to the

reaction mixture, keeping the temperature below 0 °C.

Allow the mixture to warm to room temperature.

Extract the product with diethyl ether (8 x 25 mL).

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and

concentrate under reduced pressure to yield 2-bromo-5-methylpyridine as a brown oil.

Step 2: Side-Chain Bromination

In a 250 mL reaction flask, combine 2-bromo-5-methylpyridine (17.2 g, 0.1 mol),

dichloromethane (34.4 mL), and water (34.4 mL).

Cool the mixture to 10 °C with vigorous stirring.

Add liquid bromine (48 g, 0.3 mol) dropwise, maintaining the temperature between 10-20 °C.

After the addition is complete, heat the reaction mixture to 50 °C and maintain for 10 hours.

Cool the mixture and separate the organic layer.

Extract the aqueous layer with dichloromethane.

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate

to obtain a mixture of 2-bromo-5-(bromomethyl)pyridine and 2-bromo-5-
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(dibromomethyl)pyridine. This mixture is typically used in the next step without further

purification.

Step 3: Aldehyde Formation (Sommelet Reaction)

Dissolve the mixture of brominated products from the previous step in ethanol.

Add urotropine (hexamethylenetetramine) in a 1:2 molar ratio with respect to the starting 2-

bromo-5-methylpyridine.

Heat the reaction mixture to 40 °C and stir for 12 hours to form the quaternary ammonium

salt.

To the reaction mixture, add a mixture of acetic acid and concentrated sulfuric acid.

Heat the mixture to hydrolyze the salt and form the aldehyde.

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and

concentrate to yield crude 6-Bromonicotinaldehyde.

Step 1: Bromination Step 2: Side-Chain Bromination Step 3: Aldehyde Formation

2-Amino-5-methylpyridine HBr, Br2, NaNO2
  -10 to -5 °C

2-Bromo-5-methylpyridine Br2, H2O, DCM
  10-50 °C

Brominated Intermediates Urotropine, Acid Hydrolysis
  40 °C then heat

6-Bromonicotinaldehyde

Click to download full resolution via product page

Caption: Multi-step synthesis of 6-Bromonicotinaldehyde.

Method 2: Synthesis via Grignard Reaction
This method involves the formation of a pyridyl Grignard reagent from a dihalopyridine,

followed by formylation with N,N-dimethylformamide (DMF). A plausible starting material for this

synthesis is 2,5-dibromopyridine.
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Experimental Protocol:

Preparation of Glassware: Ensure all glassware is oven-dried at 120 °C overnight and

assembled hot under an inert atmosphere (e.g., Argon or Nitrogen) to maintain anhydrous

conditions.

Grignard Reagent Formation:

To a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping

funnel, add magnesium turnings (1.2 eq).

Add a small crystal of iodine to activate the magnesium.

In the dropping funnel, prepare a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous

tetrahydrofuran (THF).

Add a small portion of the dibromopyridine solution to the magnesium turnings to initiate

the reaction.

Once the reaction begins (indicated by gentle refluxing), add the remaining

dibromopyridine solution dropwise to maintain a steady reflux.

After the addition is complete, continue to reflux for an additional 30 minutes to ensure

complete formation of the Grignard reagent.

Formylation:

Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone

bath.

In a separate flask, dissolve anhydrous N,N-dimethylformamide (DMF) (3.0 eq) in

anhydrous THF.

Add the DMF solution dropwise to the cold Grignard reagent, maintaining the temperature

below -70 °C.

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
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Work-up:

Remove the cooling bath and allow the reaction mixture to warm slowly to room

temperature.

Carefully quench the reaction by the slow addition of a saturated aqueous solution of

ammonium chloride.

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl

acetate (3 x 50 mL).

Combine the organic layers and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure to yield crude 6-Bromonicotinaldehyde.
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Caption: Synthesis of 6-Bromonicotinaldehyde via Grignard reaction.

Purification of 6-Bromonicotinaldehyde
The crude 6-Bromonicotinaldehyde obtained from either synthetic route typically requires

purification to achieve the high purity necessary for subsequent applications. The two most
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common purification techniques are column chromatography and recrystallization.

Purification by Column Chromatography
Experimental Protocol:

Preparation of the Column:

Select a glass column of appropriate size.

Plug the bottom of the column with a small piece of cotton or glass wool.

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

Pour the slurry into the column and allow the silica gel to pack under gravity, gently

tapping the column to ensure even packing.

Add a thin layer of sand on top of the silica gel.

Loading the Sample:

Dissolve the crude 6-Bromonicotinaldehyde in a minimal amount of a suitable solvent

(e.g., dichloromethane or the eluent).

Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude

product onto a small amount of silica gel.

Carefully add the sample to the top of the column.

Elution:

Begin eluting the column with a non-polar solvent (e.g., hexanes) and gradually increase

the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient

could be 10% ethyl acetate in hexanes.

Collect fractions in separate test tubes.

Analysis of Fractions:
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Monitor the separation by thin-layer chromatography (TLC).

Combine the fractions containing the pure 6-Bromonicotinaldehyde.

Remove the solvent under reduced pressure to obtain the purified product.

Purification by Recrystallization
Experimental Protocol:

Solvent Selection: Choose a suitable solvent or solvent system in which 6-
Bromonicotinaldehyde is sparingly soluble at room temperature but highly soluble at

elevated temperatures. Ethyl acetate or a mixture of ethanol and water are potential

candidates.

Dissolution:

Place the crude 6-Bromonicotinaldehyde in an Erlenmeyer flask.

Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring

until the solid completely dissolves.

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool

slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a

few minutes.

Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a

hot gravity filtration to remove them.

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place

the flask in an ice bath to maximize crystal formation.

Isolation and Drying:

Collect the crystals by vacuum filtration using a Büchner funnel.

Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum to remove any residual solvent.

Characterization Data
Spectroscopic data is crucial for confirming the identity and purity of the synthesized 6-
Bromonicotinaldehyde.

Spectroscopic Data

¹H NMR (CDCl₃, 300 MHz)
δ (ppm): 8.30 (s, 1H), 7.55 (d, J = 8.1 Hz, 1H),

7.44 (d, J = 8.1 Hz, 1H)[4]

LCMS (M+H)⁺: 283.9[4]

Conclusion
This technical guide has outlined two robust synthetic pathways for the preparation of 6-
Bromonicotinaldehyde, a key intermediate in medicinal chemistry and materials science. The

multi-step synthesis from 2-amino-5-methylpyridine and the Grignard reaction-based approach

both offer viable routes to this valuable compound. Furthermore, detailed protocols for

purification by column chromatography and recrystallization have been provided to ensure the

high purity required for research and development applications. The quantitative data and

experimental workflows presented herein are intended to serve as a valuable resource for

scientists and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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